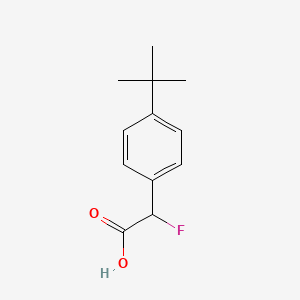
2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 4-tert-butylphenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The resulting intermediate can then be subjected to further reactions to introduce the fluoroacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The fluoroacetic acid moiety can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the fluoroacetic acid group can produce fluoroethanol derivatives.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymes by mimicking natural substrates, leading to altered metabolic pathways . The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butyldiphenyl sulfide
- Ethyl-2,2-difluoro-2-(4-tert-butylphenyl)acetate
- [4-(1,1-Dimethylethyl)phenyl]boronic acid
Uniqueness
2-(4-(Tert-butyl)phenyl)-2-fluoroacetic acid is unique due to the presence of both a tert-butyl group and a fluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The fluoroacetic acid group provides reactivity that is not commonly found in similar compounds, while the tert-butyl group enhances stability and lipophilicity.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI Key |
RVZLAWBQOSMBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
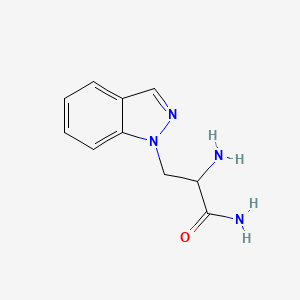

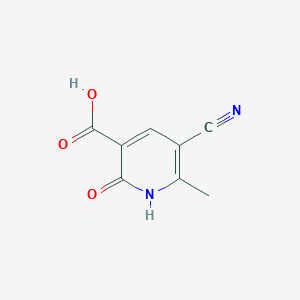
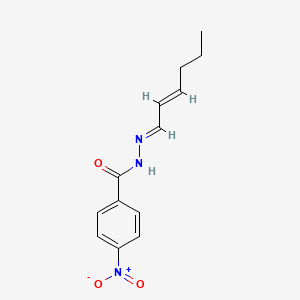
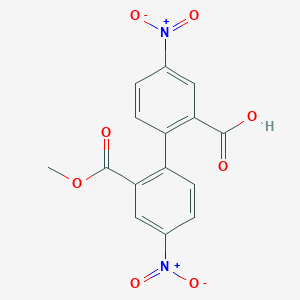
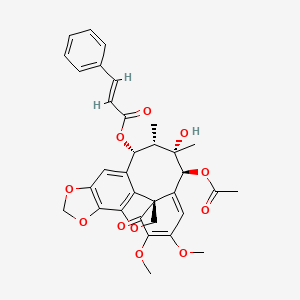
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
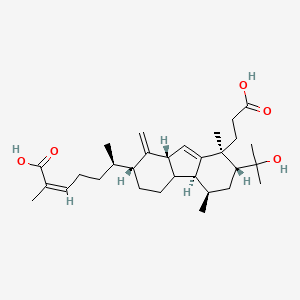
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
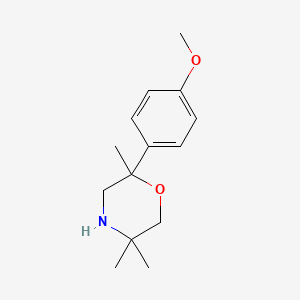
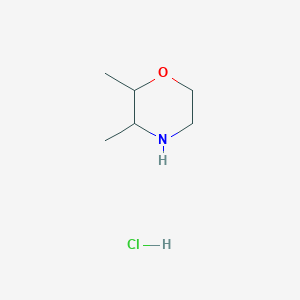
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
